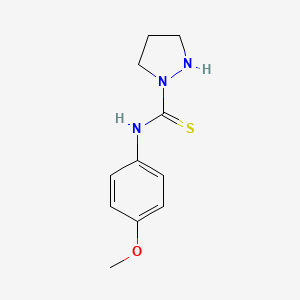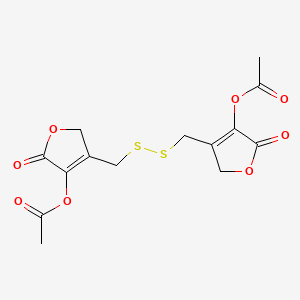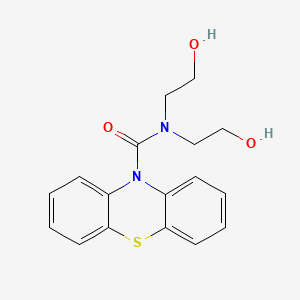
10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)- is a chemical compound with the molecular formula C13H10N2OS. It belongs to the phenothiazine family, which is known for its diverse applications in various fields, including medicine, chemistry, and industry. This compound is characterized by its unique structure, which includes a phenothiazine core and a carboxamide group substituted with two hydroxyethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)- typically involves the reaction of phenothiazine with chloroformic acid derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carboxamide group. The hydroxyethyl groups are introduced through subsequent reactions with ethylene oxide or ethylene glycol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are performed under mild to moderate conditions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Derivatives with different functional groups replacing the hydroxyethyl groups
Scientific Research Applications
10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various phenothiazine derivatives, which are important in the development of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: Investigated for its potential therapeutic effects, including antipsychotic, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects. For example, in medicinal applications, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
- 10H-Phenothiazine-10-carboxamide
- N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide
- N,N-bis(2-hydroxyethyl)-2-methoxyphenothiazine-10-carboxamide
Comparison: 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)- is unique due to the presence of two hydroxyethyl groups, which enhance its solubility and reactivity compared to other phenothiazine derivatives. This structural feature allows for a broader range of chemical modifications and applications, making it a versatile compound in various fields.
Properties
CAS No. |
65240-93-9 |
|---|---|
Molecular Formula |
C17H18N2O3S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C17H18N2O3S/c20-11-9-18(10-12-21)17(22)19-13-5-1-3-7-15(13)23-16-8-4-2-6-14(16)19/h1-8,20-21H,9-12H2 |
InChI Key |
NQYOXQHFLWIPMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[4-(chloromethyl)benzoyl]benzoate](/img/structure/B14484820.png)
![Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate](/img/structure/B14484828.png)



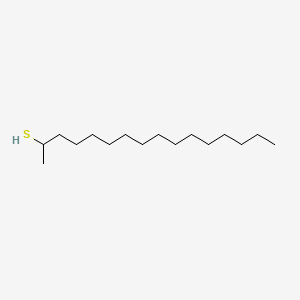
![3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B14484864.png)
![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)
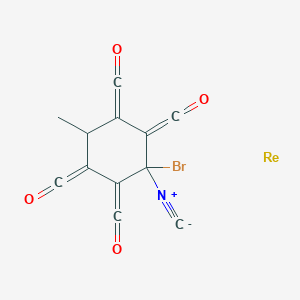
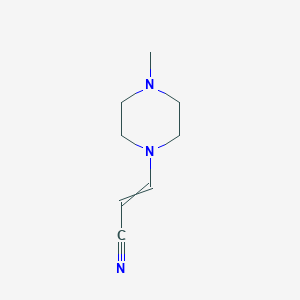
![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)
